Adenosine 5'-diphosphoribose sodium salt

TRPM2 channel Calcium signaling Patch clamp electrophysiology

Researchers studying TRPM2 gating, PARP-mediated poly(ADP-ribosyl)ation, or P2Y1-biased signaling require authentic ADP-ribose sodium-NAD+, cADPR, and ADP fail as substitutes due to divergent receptor pharmacology. ADPR activates TRPM2 with EC₅₀ 690 nM at RT, unlike cADPR (>35°C), and selectively drives P2Y1 chemotaxis without platelet aggregation at 30 µM. • TRPM2 EC₅₀: 690 nM (patch clamp) • P2Y1 chemotaxis without aggregation at 30 µM • Authentic PARP substrate for poly(ADP-ribosyl)ation • Aqueous solubility ≥50 mg/mL for consistent assay delivery

Molecular Formula C15H23N5NaO14P2
Molecular Weight 582.31 g/mol
CAS No. 68414-18-6
Cat. No. B1632029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphoribose sodium salt
CAS68414-18-6
Molecular FormulaC15H23N5NaO14P2
Molecular Weight582.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na]
InChIInChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18);
InChIKeyLVIWKNSMPKNKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADPR Sodium Salt: Specifications & Primary Role


Adenosine 5'-diphosphoribose (ADP-ribose, ADPR) sodium salt is a nucleotide derivative and a primary metabolite of nicotinamide adenine dinucleotide (NAD+) . The sodium salt form (CAS 68414-18-6) is the standard preparation for biochemical research due to enhanced solubility and stability in aqueous solutions relative to the free acid . ADPR functions as an essential endogenous signaling molecule: it serves as the monomeric substrate for poly(ADP-ribose) polymerase (PARP) enzymes during DNA repair and apoptosis , and it acts as a principal intracellular activator of the Ca2+-permeable transient receptor potential melastatin 2 (TRPM2) cation channel . This dual role in PARP-mediated poly(ADP-ribosyl)ation and TRPM2 channel gating distinguishes ADPR sodium salt from other NAD+ metabolites and positions it as a non-substitutable reagent for investigations in DNA damage response, oxidative stress signaling, autophagy, and calcium homeostasis.

ADPR Sodium Salt: Non-Substitutability vs Analogs


Substitution of adenosine 5'-diphosphoribose sodium salt with closely related nucleotides such as NAD+, cyclic ADP-ribose (cADPR), or ADP itself is not scientifically equivalent due to fundamental differences in molecular recognition, signal transduction bias, and functional assay context. While ADPR, NAD+, and cADPR all derive from NAD+ metabolism, they exhibit divergent and non-overlapping receptor pharmacology. Specifically, NAD+ displays negligible direct binding to the TRPM2 channel compared to ADPR [1], and cADPR requires elevated temperatures (>35°C) to potentiate TRPM2 activity, whereas ADPR activates the channel robustly at room temperature [2]. Furthermore, at the purinergic P2Y1 receptor, ADPR, NAD+, and ADP each induce distinct biased signaling outcomes, with ADPR selectively promoting chemotaxis without triggering platelet aggregation—a functional profile not replicated by ADP or NAD+ [3]. Consequently, experimental designs requiring TRPM2 gating, PARP substrate utilization, or P2Y1 biased agonism cannot interchange ADPR sodium salt with these in-class compounds without altering or invalidating the biological readout. The quantitative evidence below substantiates this lack of substitutability across key assay dimensions.

ADPR Sodium Salt: Differentiation Evidence


TRPM2 Ca2+ Sensitivity vs 2'-Deoxy-ADPR

In whole-cell patch clamp recordings from HEK293 cells heterologously expressing human TRPM2, adenosine 5'-diphosphoribose (ADPR) sodium salt exhibits an EC50 of 690 nM for Ca2+ co-activation, whereas the analog 2'-deoxy-ADPR (2dADPR) displays a significantly higher Ca2+ sensitivity with an EC50 of 190 nM, representing an approximately 4-fold difference [1]. This quantitative disparity indicates that ADPR sodium salt requires higher intracellular Ca2+ concentrations to achieve equivalent channel activation compared to 2dADPR, which operates more effectively at lower, physiological Ca2+ levels. The difference is mechanistically linked to slower activation kinetics for ADPR relative to 2dADPR, as revealed by kinetic analysis of current traces [1].

TRPM2 channel Calcium signaling Patch clamp electrophysiology

P2Y1 Biased Signaling: Chemotaxis Without Aggregation

In a comparative functional study using human platelets, adenosine 5'-diphosphoribose (ADPR) sodium salt (30 µM) failed to induce platelet aggregation or fibrinogen binding—responses that are robustly triggered by the cognate agonist ADP [1]. However, the same concentration of ADPR sodium salt induced P2Y1-dependent platelet chemotaxis, an inflammatory function that requires RhoA and Rac-1 activity but not canonical PLC signaling [1]. Molecular docking analysis of the P2Y1 binding pocket revealed a ChemPLP docking score of 60.76 for ADPR, compared to 68.26 for ADP, 69.41 for NAD+, and 67.50 for Ap3A, indicating distinct binding poses and interaction profiles [1].

P2Y1 receptor Biased agonism Platelet function

Aqueous Solubility: Sodium Salt vs Free Acid

The sodium salt of adenosine 5'-diphosphoribose achieves a solubility of ≥50 mg/mL in water, producing a clear, colorless solution suitable for direct use in aqueous biochemical assays . In contrast, the free acid form of ADPR typically exhibits lower aqueous solubility and often requires pH adjustment or sonication for complete dissolution . The sodium counterion enhances the compound's hydrophilicity and reduces aggregation, thereby minimizing the need for organic co-solvents that could interfere with enzymatic or cell-based assays.

Solubility Formulation Biochemical reagent handling

TRPM2 Binding Affinity: ADPR vs NAD+

In channel current recording and direct binding assays, adenosine 5'-diphosphoribose (ADPR) sodium salt binds to the cytoplasmic domain of the TRPM2 channel with high affinity, whereas nicotinamide adenine dinucleotide (NAD+), the immediate metabolic precursor, displays almost negligible binding to the same site [1]. Although exact Kd values were not reported in the study, the qualitative difference is stark and functionally consequential: ADPR acts as a direct agonist, while NAD+ requires metabolic conversion to ADPR (e.g., by PARP or CD38) to exert any TRPM2-mediated effect.

TRPM2 channel Binding affinity Ligand-receptor interaction

ADPR Sodium Salt: Research Applications


TRPM2 Pharmacology and Oxidative Stress

ADPR sodium salt is the definitive positive control and agonist for TRPM2 channel activation studies. Its EC50 of 690 nM in patch clamp assays establishes a quantitative benchmark for assessing novel TRPM2 modulators or genetic variants [1]. Researchers investigating Ca2+ influx under oxidative stress conditions (e.g., H2O2 treatment) rely on ADPR sodium salt to delineate PARP-1-dependent vs independent TRPM2 gating mechanisms [2].

P2Y1 Biased Signaling in Platelet Inflammation

ADPR sodium salt uniquely enables the study of P2Y1-mediated platelet chemotaxis without confounding aggregation responses. At 30 µM, ADPR sodium salt induces RhoA/Rac-1-dependent migration of human platelets, a functional readout not observed with ADP or NAD+ [1]. This makes ADPR sodium salt an indispensable reagent for dissecting non-hemostatic platelet functions in inflammation, host defense, and thrombosis research.

PARP Enzymology and DNA Repair Assays

As the monomeric building block of poly(ADP-ribose) chains, ADPR sodium salt serves as the authentic substrate for PARP family enzymes [1]. It is used in PARP activity assays, PAR-binding competition experiments, and poly(ADP-ribose) glycohydrolase (PARG) activity measurements. The sodium salt's high aqueous solubility (≥50 mg/mL) ensures consistent substrate delivery across multiple assay formats [2].

Autophagy Modulation and Cellular Stress Response

ADPR sodium salt enhances autophagy in mammalian cells, a process linked to its role as a TRPM2 activator and downstream Ca2+ signaling [1]. Studies in mouse embryonic fibroblasts (MEFs) demonstrate that H2O2-induced PARP-1 activation generates endogenous ADPR, which then gates TRPM2 to promote Ca2+ elevation and autophagy initiation [2]. Exogenous ADPR sodium salt is used to mimic or amplify this endogenous signaling axis.

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